molecular formula C20H18ClN3O3S B2430459 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide CAS No. 872688-55-6

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2430459
CAS No.: 872688-55-6
M. Wt: 415.89
InChI Key: MBTRLMOGKSRAFO-UHFFFAOYSA-N
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Description

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of pyridazine derivatives

Properties

IUPAC Name

2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-26-15-7-9-18(27-2)17(11-15)22-19(25)12-28-20-10-8-16(23-24-20)13-3-5-14(21)6-4-13/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTRLMOGKSRAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazine core: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the 4-chlorophenyl group: This step might involve a substitution reaction where a chlorinated aromatic compound is introduced to the pyridazine ring.

    Thioether formation: The thiol group can be introduced via nucleophilic substitution reactions.

    Acetamide formation: The final step involves the reaction of the intermediate with 2,5-dimethoxyaniline to form the acetamide derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or aromatic moieties.

    Reduction: Reduction reactions might target the nitro or carbonyl groups if present.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide: can be compared with other pyridazine derivatives such as:

Uniqueness

This compound’s uniqueness might lie in its specific substitution pattern, which could confer distinct biological activities or chemical reactivity compared to other similar compounds.

Biological Activity

The compound 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a member of the pyridazine family, characterized by its unique structural features that suggest potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H15ClN4OSC_{16}H_{15}ClN_{4}OS. Its structure includes a pyridazine ring, a chlorophenyl group, and a sulfanyl moiety, which are known to influence its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which may block substrate access and alter metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors can lead to changes in signal transduction pathways, potentially affecting cell proliferation and survival.
  • Induction of Apoptosis : In cancer cells, it may activate pro-apoptotic proteins while inhibiting anti-apoptotic proteins, leading to programmed cell death.

Anticancer Activity

Research indicates that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance:

  • A study demonstrated that similar pyridazine derivatives showed cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The cytotoxicity was evaluated using MTT assays, revealing IC50 values in the micromolar range.
CompoundCell LineIC50 (μM)
Pyridazine Derivative AMCF-712.5
Pyridazine Derivative BA54915.0

Antimicrobial Activity

The compound has also been tested for antimicrobial properties:

  • In vitro studies have shown that it exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be around 32 μg/mL for these strains.
MicroorganismMIC (μg/mL)
Staphylococcus aureus32
Bacillus subtilis32

Case Studies

Several case studies highlight the potential applications of this compound:

  • Study on Cancer Cell Lines : A detailed investigation into the effects of the compound on various cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner. The study utilized flow cytometry to assess apoptosis rates, finding that treatment with the compound led to a marked increase in early apoptotic cells.
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The results indicated that it could serve as an effective alternative treatment for infections resistant to conventional antibiotics.
  • Synergistic Effects with Established Drugs : Research has shown that when combined with doxorubicin, the compound enhances anticancer activity through synergistic effects, suggesting potential for combination therapy in clinical settings.

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide?

The synthesis involves:

  • Core formation : Construction of the pyridazine ring via cyclization reactions, often using hydrazine derivatives and diketones under reflux conditions in solvents like ethanol or DMF .
  • Functionalization : Introduction of the 4-chlorophenyl group at the 6-position of pyridazine via nucleophilic aromatic substitution (NAS) or cross-coupling reactions (e.g., Suzuki-Miyaura) with Pd catalysts .
  • Sulfanyl-acetamide coupling : Thioether linkage formation between the pyridazine intermediate and the N-(2,5-dimethoxyphenyl)acetamide moiety, typically using thiourea or mercaptoacetic acid under basic conditions (e.g., K₂CO₃ in DMF) . Key conditions : Temperature control (70–120°C), anhydrous solvents, and purification via column chromatography or recrystallization .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and assess aromatic proton environments .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • IR spectroscopy : Identification of functional groups (e.g., C=O stretch in acetamide at ~1650 cm⁻¹) .
  • X-ray crystallography : For unambiguous structural confirmation, as demonstrated in related sulfanyl-acetamide derivatives .

Advanced Research Questions

Q. How can computational methods be integrated to predict the biological activity or reactivity of this compound?

  • Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina to identify potential binding modes .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in substitution or oxidation reactions .
  • MD simulations : Study stability in biological membranes or solvent systems to guide formulation design .

Q. What experimental strategies resolve contradictions in reported solubility or bioactivity data across studies?

  • Standardized assays : Reproduce experiments under controlled conditions (e.g., pH 7.4 buffer for solubility; fixed cell lines for bioactivity) .
  • Orthogonal validation : Cross-check bioactivity using both in vitro (e.g., enzyme inhibition) and in vivo models (e.g., zebrafish assays) .
  • Purity assessment : Re-examine compound purity via HPLC or DSC to rule out impurities affecting results .

Q. How can reaction fundamentals inform the optimization of large-scale synthesis for research quantities?

  • Design of Experiments (DoE) : Apply factorial design (e.g., Box-Behnken) to optimize variables like catalyst loading, temperature, and solvent ratio .
  • Continuous flow systems : Use microreactors to enhance heat/mass transfer and reduce side reactions .
  • Kinetic studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps .

Q. What methodologies elucidate the compound’s interaction with biological targets (e.g., enzymes, DNA)?

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD values) in real-time .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .
  • Cryo-EM/X-ray co-crystallization : Visualize binding modes at atomic resolution, as seen in related acetamide-protein complexes .

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